molecular formula C21H27NO B1675107 Levoisomethadone CAS No. 561-10-4

Levoisomethadone

カタログ番号: B1675107
CAS番号: 561-10-4
分子量: 309.4 g/mol
InChIキー: IFKPLJWIEQBPGG-QGZVFWFLSA-N

説明

Levoisomethadone is a synthetic opioid analgesic and antitussive related to methadone. It was used as both an analgesic and antitussive. It binds to and activates both the μ- and δ-opioid receptors, with (S)-isomer being the more potent of its two enantiomers. this compound is discontinued (DEA controlled substance).

科学的研究の応用

Pharmacological Profile

Potency and Mechanism of Action

  • Levomethadone demonstrates approximately 50 times the potency of its S-(+)-enantiomer and is about twice as potent as racemic methadone by weight. Its pharmacodynamics include:
    • μ-opioid receptor agonism : Provides analgesic effects.
    • Weak NMDA receptor antagonism : Potentially useful in managing neuropathic pain.
    • Noncompetitive antagonism at nicotinic acetylcholine receptors : May contribute to its unique therapeutic profile .

Opioid Dependence Treatment

Levomethadone is primarily used in maintenance therapy for opioid dependence. It serves as an alternative to racemic methadone, offering several advantages:

  • Effectiveness in Reducing Cravings : A study involving 266 patients showed a significant reduction in heroin and other illicit substance use among those treated with levomethadone over 180 days .
  • Lower Cardiovascular Risk : Compared to racemic methadone, levomethadone has a more favorable safety profile regarding QT interval prolongation, making it suitable for patients with underlying cardiac conditions .
Study GroupInitial Urinary Positivity (%)Reduction After 180 Days (%)
Levomethadone Group75% (average)Heroin: -53 ± 4%, Cannabinoids: -48 ± 2%, Cocaine: -37 ± 6%
Racemic Methadone Group75% (average)Not specified

Pain Management

Levomethadone has been investigated for its analgesic properties, particularly in veterinary medicine. A study on Beagle dogs demonstrated that levomethadone significantly increased mechanical and thermal nociceptive thresholds compared to baseline measurements .

  • Anesthetic-Sparing Effects : The combination of levomethadone with other analgesics reduced the required dose of anesthetics during surgical procedures, indicating its potential utility in multimodal analgesia strategies.
TreatmentMechanical Threshold Increase (minutes)Thermal Threshold Increase (minutes)
Levomethadone Alone16575
Combination with Metamizole135135

Observational Studies

A multicenter observational study assessed the long-term effectiveness of levomethadone in opioid-dependent patients. The results indicated that:

  • Patients maintained on levomethadone reported lower rates of illicit drug use compared to those on racemic methadone or buprenorphine.
  • Significant improvements were noted in mental health outcomes among patients with co-morbid psychiatric disorders .

Safety Profile

Long-term studies have shown that levomethadone is associated with fewer adverse effects compared to racemic methadone, particularly concerning cardiovascular safety. The interim analysis from the LEVOPROACT study highlighted:

  • A favorable risk/benefit ratio with reduced cravings and improved stability in patients undergoing maintenance treatment .

特性

CAS番号

561-10-4

分子式

C21H27NO

分子量

309.4 g/mol

IUPAC名

(5S)-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1

InChIキー

IFKPLJWIEQBPGG-QGZVFWFLSA-N

SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

異性体SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

正規SMILES

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Levoisomethadone;  Liden;  l-Isomethadone;  Isoamidone; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levoisomethadone
Reactant of Route 2
Levoisomethadone
Reactant of Route 3
Levoisomethadone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Levoisomethadone
Reactant of Route 5
Levoisomethadone
Reactant of Route 6
Levoisomethadone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。